molecular formula C20H15ClN4O2 B2833799 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953150-79-3

3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No. B2833799
CAS RN: 953150-79-3
M. Wt: 378.82
InChI Key: IQLVZPZYWIFDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” is complex, with a fused bicyclic 5–6 heterocycle . The InChI code for the compound is 1S/C8H7ClN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 182.61 . It is an orange solid and should be stored at a temperature between 0-5°C .

Scientific Research Applications

Antiviral Drug Discovery

A review article by De Clercq (2009) discusses antiviral drug discovery, including compounds structurally related to 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. It emphasizes strategies for treating viral infections like dengue fever and the prophylactic use of specific compounds for preventing HIV infections (De Clercq, 2009).

Central Nervous System Activities

Barlin et al. (1992) investigated compounds, including imidazo[1,2-b]pyridazines, for their central nervous system activities. These compounds were evaluated for their ability to displace diazepam from rat brain membranes, indicating potential CNS effects (Barlin et al., 1992).

H+/K+-ATPase Inhibition

Kohl et al. (1992) studied benzimidazole derivatives as (H+,K+)-ATPase inhibitors. The study focused on finding compounds with high inhibitory activity in stimulated gastric glands possessing acidic pH but low reactivity at neutral pH. This research has implications for developing drugs targeting gastric acid secretion (Kohl et al., 1992).

Synthesis and Biological Activity

Research by Ife et al. (1989) on benzimidazole sulfoxide derivatives, which are structurally related to the compound , emphasized the importance of pyridine pKa in controlling stability and potency as H+/K+-ATPase inhibitors. This study contributes to understanding the chemical behavior and therapeutic potential of similar compounds (Ife et al., 1989).

Antitumor Activity

Research on benzimidazole derivatives, including the synthesis of compounds with potential antitumor activity, provides insight into the application of such compounds in cancer treatment. The study by Abdel-Hafez (2007) shows how structural modifications of benzimidazole compounds can lead to significant antineoplastic effects (Abdel-Hafez, 2007).

properties

IUPAC Name

3-chloro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-27-19-10-9-18-23-17(12-25(18)24-19)13-5-7-16(8-6-13)22-20(26)14-3-2-4-15(21)11-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLVZPZYWIFDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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